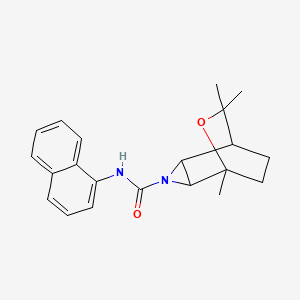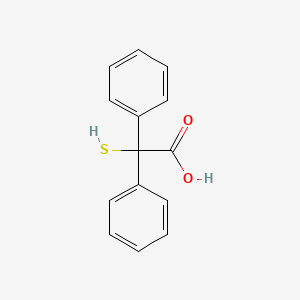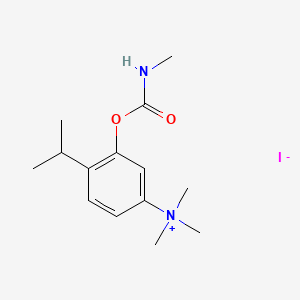
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide typically involves the reaction of methyl carbamate with 5-(trimethylammonio)-o-cumenyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group can interact with negatively charged sites on biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.
Ethyl carbamate: Another ester with comparable properties but different alkyl group.
Carbamic acid derivatives: Various derivatives with different substituents on the carbamic acid moiety.
Uniqueness
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is unique due to the presence of both the trimethylammonio group and the iodide, which confer distinct reactivity and functionality. This combination of groups is not commonly found in other carbamic acid derivatives, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
63981-54-4 |
|---|---|
Formule moléculaire |
C14H23IN2O2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
trimethyl-[3-(methylcarbamoyloxy)-4-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)12-8-7-11(16(4,5)6)9-13(12)18-14(17)15-3;/h7-10H,1-6H3;1H |
Clé InChI |
SVCBOPJUJSGNFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


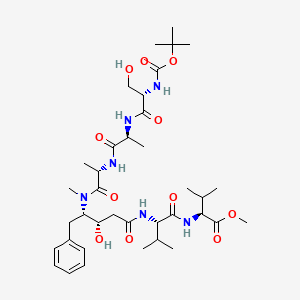

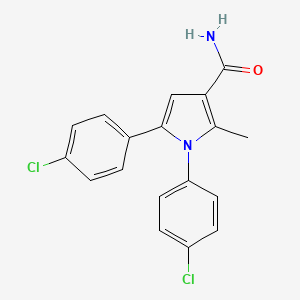
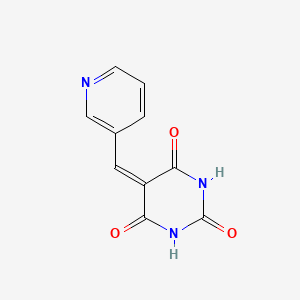
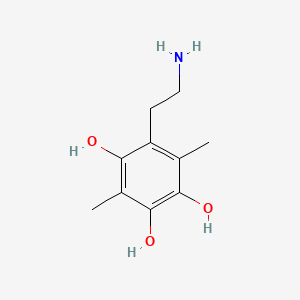
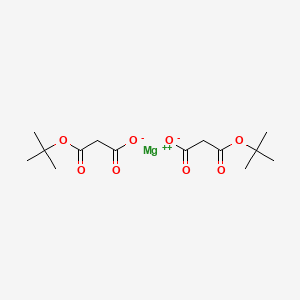

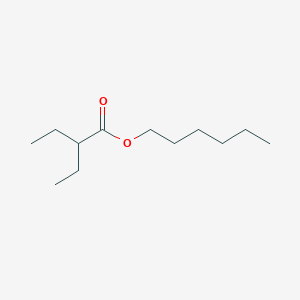
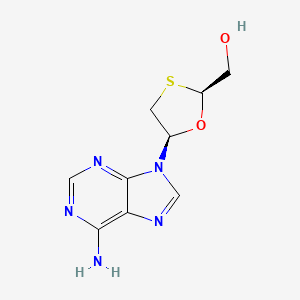
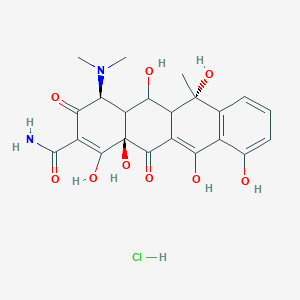
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
